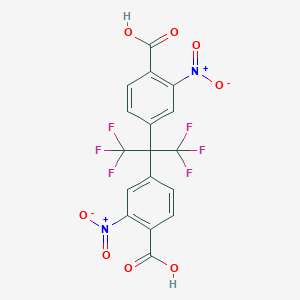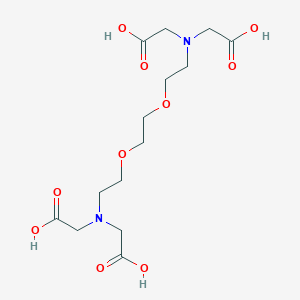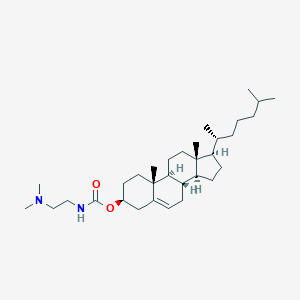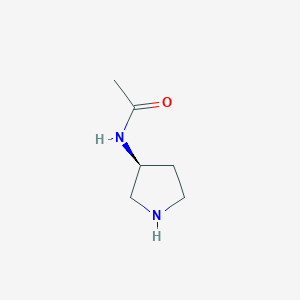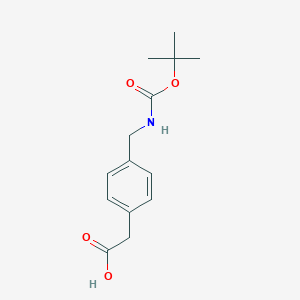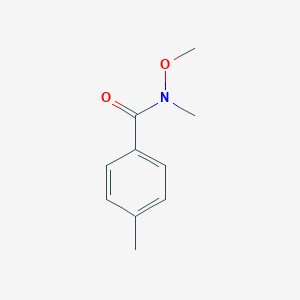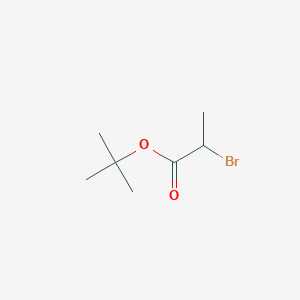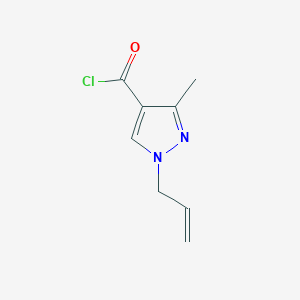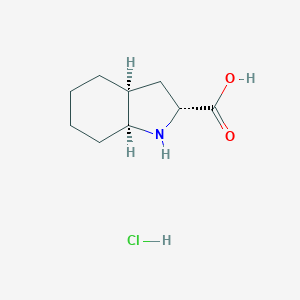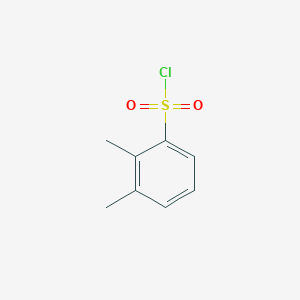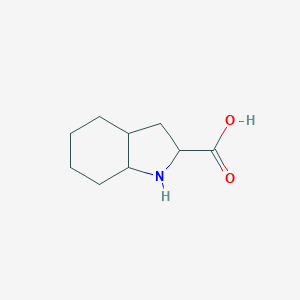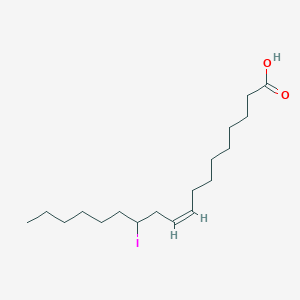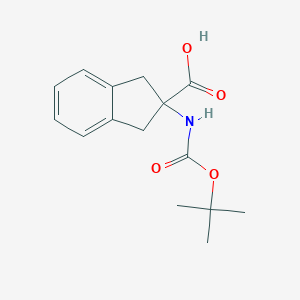![molecular formula C15H18O5 B051071 (3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 85846-80-6](/img/structure/B51071.png)
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions under mild conditions, as seen in the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding hydroxy-pyrones, indicating a potential pathway for synthesizing the compound (Katritzky et al., 2005).
Molecular Structure Analysis
For compounds with similar structures, like 1,3-dioxolanes, X-ray and IR studies are used to understand their preferred conformation, which may provide insights into the molecular structure of the compound of interest (Irurre et al., 1992).
Chemical Reactions and Properties
The reactions and properties of similar compounds, like variously substituted pyridinols, which possess antioxidant properties, offer a framework to hypothesize the chemical behavior of the compound (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties of related compounds can be studied through various spectroscopic methods, as seen in the analysis of benzimidazoles, which can guide the investigation of the physical properties of the compound of interest (Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties of structurally related compounds, such as the benzo[d][1,4]dioxol-4(3aH)-ones, can be deduced from studies involving their synthesis, spectral, and theoretical characterization, providing a basis for understanding the chemical properties of the compound in focus (Heravi et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research on similar compounds, like 1,2-benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, demonstrates significant synthetic and pharmacological potential. These compounds are synthesized through cyclization of salicylic acid derivatives, with their chemical transformations involving various reaction centers of the heterocyclic fragment. This suggests the relevance of exploring the synthetic pathways and transformations of complex molecules for creating new molecular systems with pharmacological properties (Hryhoriv et al., 2021).
Biological Activities and Applications
The study of chromone compounds, closely related in structure to the target compound, indicates their strong scavenging effect towards free radicals, highlighting their potential as antioxidants. These findings suggest that molecules with similar structural features could exhibit significant antioxidant activities, relevant for protecting against oxidative stress (Kładna et al., 2014).
Environmental and Toxicological Studies
Dioxin and related compounds have been the subject of environmental and toxicological studies, emphasizing their impact on human health and ecosystems. Such research underscores the importance of understanding the toxicological profiles of complex organic compounds, potentially guiding safety assessments and regulatory considerations for new chemicals (Steenland et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3aR,6R,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-15(2)19-12-11(18-14(16)13(12)20-15)9-17-8-10-6-4-3-5-7-10/h3-7,11-13H,8-9H2,1-2H3/t11-,12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWOOVHGLNZBX-JHJVBQTASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC(=O)[C@@H]2O1)COCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

